Pyrimidin-5(2H)-one
Description
Properties
IUPAC Name |
2H-pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQRHAHFAJFUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=CC(=O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591315 | |
| Record name | Pyrimidin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220560-88-3 | |
| Record name | 5(2H)-Pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220560-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Representative Yields and Physical Data for Thiazolo[3,2-a]pyrimidin-5-ones
| Compound | Yield (%) | Melting Point (°C) | λmax (nm) |
|---|---|---|---|
| 2a | 41 | 130–132 | 250, 291 |
| 3a | 42 | 159–161 | 219, 234 |
| 2j | 35 | 173–174 | 212, 300 |
One-Pot Multicomponent Synthesis of Chromeno[4,3-d]pyrimidin-5-ones
A streamlined approach for 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one leverages p-toluenesulfonic acid (p-TSA) as a catalyst. The reaction combines 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea in ethanol under reflux, achieving cyclization via Knoevenagel condensation and subsequent heterocycle formation. Nuclear magnetic resonance (¹H, ¹³C) and mass spectrometry confirmed the structure, while computational studies predicted favorable drug-likeness and oral bioavailability. This method highlights the utility of Brønsted acid catalysts in reducing reaction steps and improving atom economy.
Modified Biginelli Reaction for Tricyclic Indeno[1,2-d]pyrimidin-5(2H)-ones
A series of antitumor indeno[1,2-d]pyrimidin-5(2H)-ones were synthesized via a one-pot Biginelli-type reaction. Thiourea, aldehydes, and indan-1,3-dione react under acidic conditions to form 4-substituted-2-thioxo derivatives (4–9 ). Notably, compounds 8 and 5 exhibited potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 10.25–23.48 μM), surpassing doxorubicin (IC₅₀ = 32.00 μM). The protocol’s versatility allows for structural variation at the C4 position, enabling rapid exploration of pharmacophores.
Thiouracil-Based Synthesis of Pyrimidin-5(2H)-one Derivatives
Reactions involving 6-amino-2-thiouracil (10 ) with α-chloroketones or α-chloroesters yield functionalized pyrimidin-5(2H)-ones (18–21 ). For example, treatment of 10 with chloroacetonitrile produces 3-(diethylamino)-1-(p-substituted-phenyl) derivatives, though the study notes unexpected adduct formation instead of the anticipated cyclocondensation products. Despite moderate yields, this route demonstrates the reactivity of thiouracil precursors in constructing complex pyrimidinone architectures.
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Key Methodologies
Chemical Reactions Analysis
Elimination Reactions
Pyrimidin-5(2H)-one derivatives undergo base-mediated elimination to form fused aromatic systems. For example, 2-(iodomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one eliminates HI under NaOH excess (10 eq.) to yield 2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one via an E1 mechanism :
-
Ionization : Formation of a primary carbocation intermediate.
-
Rearrangement : Stabilization to a tertiary carbocation.
-
Deprotonation : Base-assisted elimination to form an endocyclic double bond.
Kinetic Data
| Substrate | Base (eq.) | Temp. (°C) | Time (min) | Yield (%) | Order |
|---|---|---|---|---|---|
| 2-(Iodomethyl) derivative | NaOH (10) | 25 | 30 | 85 | First |
Cyclocondensation Reactions
The lactam ring participates in multicomponent cyclocondensation with amidines and aldehydes. For instance, ultrasound irradiation (60°C, 30 min) promotes β-keto ester and amidine cyclocondensation to form 4-pyrimidinols, which can be further functionalized via Suzuki-Miyaura coupling :
Optimized Conditions
Electrophilic Substitution
The pyrimidine ring undergoes regioselective halogenation and nitration. Bromination of 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidin-7-thiones with Br₂ in CHCl₃ yields mono- or dihalogenated products at the 3-position :
Halogenation Examples
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 5-p-Bromophenyl derivative | Br₂ | 3-Bromo derivative | 72 |
| 5-p-Chlorophenyl derivative | I₂ | 3-Iodo derivative | 68 |
Nitration using HNO₃/H₂SO₄ introduces nitro groups at the 3-position, with yields up to 70% .
Nucleophilic Additions
The C=O group at position 5 reacts with nucleophiles. Cyanothioacetamide undergoes Michael addition followed by cyclization to form pyrimidine-2-thiones under microwave irradiation (1 h, AcOH) :
Key Observations
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at position 4. For example, tosylated 4-pyrimidinols react with arylboronic acids under Pd(PPh₃)₄ catalysis :
Reaction Parameters
| Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 80 | 85–92 |
Oxidative Annulation
Iridium-catalyzed dehydrogenative coupling with alcohols forms polysubstituted pyrimidines. A PN5P-Ir-pincer complex enables three-component reactions (amidines + alcohols) via sequential condensation and dehydrogenation :
Mechanistic Steps
-
Alcohol deoxygenation to form enamines.
-
Dehydrogenative aromatization.
-
Final cyclization.
Substrate Scope
| Alcohol Type | Yield (%) |
|---|---|
| Primary | 75–89 |
| Secondary | 62–68 |
Functionalization via Ultrasound/Microwave
Nonthermal activation enhances reaction efficiency. Ethyl propiolate reacts with this compound derivatives under ultrasound (35–40°C, 30 min) to form fused pyrazolo[1,5-a]pyrimidines in 85–90% yield . Comparable microwave-assisted reactions achieve similar yields in 10–15 min .
Mechanistic Insights
Scientific Research Applications
Anticancer Applications
Pyrimidin-5(2H)-one derivatives have shown promising anticancer properties across various studies.
- Synthesis and Evaluation : Recent research synthesized a series of pyrimidine derivatives that were evaluated for their anticancer activity against several cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). Notably, compounds incorporating a 4-pyridyl group demonstrated significant efficacy with IC50 values outperforming etoposide, a standard chemotherapeutic agent .
- Mechanism of Action : Some pyrimidine derivatives have been found to induce apoptosis in cancer cells by affecting cell cycle progression. For instance, one compound was shown to increase early and late apoptotic rates significantly in MCF-7 cells, indicating a potential mechanism for its anticancer effects .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12 | MCF-7 | 0.64 | Apoptosis induction |
| 13 | A549 | 0.79 | Cell cycle arrest |
| 5d | MCF-7 | 0.039 | Apoptosis induction |
Anti-inflammatory Properties
This compound compounds have also been investigated for their anti-inflammatory effects, particularly as selective COX-2 inhibitors.
- Inhibition Studies : Several studies have reported on the synthesis of pyrimidine derivatives that exhibit potent COX-2 inhibitory activity comparable to established drugs like Celecoxib. For example, compounds with IC50 values in the submicromolar range were identified as effective COX-2 inhibitors, demonstrating potential for treating inflammatory conditions .
| Compound | COX-2 Inhibition (%) | IC50 (µM) |
|---|---|---|
| 3b | 85 | 0.22 |
| 5b | 90 | 0.17 |
| 5d | 88 | 0.12 |
Neuroprotective Effects
Research has highlighted the potential of this compound derivatives as neuroprotective agents.
- Anti-Alzheimer's Activity : Certain pyrazolo-pyrimidine derivatives have been screened for their anti-Alzheimer’s properties, showing promising results in inhibiting AChE (acetylcholinesterase) activity and reducing oxidative stress markers .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their biological activities.
- Modifications and Efficacy : Variations in substituents on the pyrimidine ring significantly affect the pharmacological profiles of these compounds. For instance, altering functional groups can enhance selectivity towards specific receptors or improve potency against targeted diseases .
Case Studies
- Pyrimidine Derivatives as Selective Agonists : A study focused on synthesizing disubstituted pyrimidines that act as selective agonists for the serotonin receptor subtype 5-HT2C. The most promising compound demonstrated high selectivity and potent agonistic effects .
- Combination Therapies : Research has explored the use of this compound derivatives in combination with other therapeutic agents to enhance anticancer efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of pyrimidin-5(2H)-one and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives inhibit enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties. The pathways involved include inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum stress .
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidin-5(6H)-one
- Structure : A tricyclic system with a pyridine ring fused to pyrimidin-5(6H)-one.
- Activity: The derivative SKI-O-068 binds to Pim1 kinase by mimicking the ribose and adenosine moieties of ATP, suggesting a unique mechanism of action distinct from simpler pyrimidinones .
- Key Feature : The pyridine ring enhances binding affinity to kinase ATP pockets, as demonstrated by structural superimposition with AMPPNP-bound kinases .
Imidazo[1,2-c]pyrimidin-5(6H)-one
- Structure : Incorporates an imidazole ring fused to pyrimidin-5(6H)-one.
- Activity : Acts as a cyclin-dependent kinase 2 (CDK2) inhibitor, with substituents like halogenated aryl groups improving potency. Co-crystal structures reveal interactions with CDK2's hinge region .
- Key Feature: The imidazole moiety facilitates hydrogen bonding with kinase residues, enhancing inhibitory activity compared to non-fused pyrimidinones .
Indeno[1,2-d]pyrimidin-5(2H)-one
- Structure : Tricyclic system with an indene ring fused to this compound.
- Activity : Exhibits anti-breast cancer activity against MCF7 cells. Compound 8 (IC₅₀ = 10.25 µM) outperforms doxorubicin (IC₅₀ = 32.00 µM), highlighting the impact of the indene ring on cytotoxicity .
- Key Feature : The planar indene moiety may improve DNA intercalation or topoisomerase inhibition .
Pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
- Structure: Tricyclic system combining pyridine, triazole, and pyrimidinone rings.
- Activity : Derivatives like 2h and 2i show α-glucosidase inhibitory activity (IC₅₀ = 0.8–1.2 µM), surpassing acarbose (IC₅₀ = 12.5 µM). The triazole ring contributes to enzyme binding via hydrophobic interactions .
- Key Feature: Substituents like 4-nitrobenzyl (2h) or morpholinoethyl (2j) modulate solubility and target affinity .
Structural and Functional Analysis
Table 1: Key Derivatives and Their Activities
Regiochemical Variations
Substituent Effects
- Electron-withdrawing groups (e.g., -NO₂ in 2h) enhance α-glucosidase inhibition by stabilizing enzyme interactions .
- Bulky substituents (e.g., morpholinoethyl in 2j) improve pharmacokinetic properties without compromising activity .
Biological Activity
Pyrimidin-5(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various research studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with a carbonyl group at the 5-position. Its molecular formula is C4H4N2O, and it exhibits tautomerism, existing in both keto and enol forms. This structural feature contributes to its reactivity and biological activity.
Biological Activities
This compound derivatives have been studied for their potential in various therapeutic areas. The following sections summarize key biological activities supported by research findings.
1. Anticancer Activity
Numerous studies have reported the anticancer properties of this compound derivatives. For instance:
- Mechanism of Action : Certain derivatives have been shown to induce apoptosis in cancer cells by activating the ERK signaling pathway, leading to cell cycle arrest and increased expression of pro-apoptotic proteins .
- Case Study : A derivative demonstrated an IC50 value of 3.91 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 3.91 |
| Derivative B | HCT-116 | 0.53 |
| Derivative C | A549 | 6.05 |
2. Antimicrobial Activity
This compound and its derivatives exhibit potent antimicrobial properties against various pathogens:
- Antibacterial Effects : Studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antitubercular Activity : Some compounds were evaluated for their efficacy against Mycobacterium tuberculosis, with promising results indicating potential as anti-tubercular agents .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Antibacterial | 12 µg/mL |
| Compound Y | Antitubercular | 8 µg/mL |
3. Anti-inflammatory Properties
Research indicates that some this compound derivatives possess anti-inflammatory effects:
- Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Study Results : IC50 values for COX inhibition were reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound derivatives:
- Substituents : Variations in substituents on the pyrimidine ring can significantly affect biological activity. For example, modifications at the 2 or 4 positions often enhance anticancer and antimicrobial properties.
- Tautomeric Forms : The balance between keto and enol forms can influence binding affinity to biological targets, impacting efficacy .
Q & A
Q. What are the common synthetic methodologies for Pyrimidin-5(2H)-one derivatives, and how can their reproducibility be ensured?
this compound derivatives are often synthesized via heterocyclization reactions or multicomponent approaches like the Biginelli reaction. For example, heterocyclization of polyfunctional pyrimidines under acidic or basic conditions yields fused derivatives, such as triazolo-pyrimidinones . Reproducibility requires meticulous documentation of reaction parameters (solvent, temperature, catalyst) and characterization data (e.g., IR, NMR, elemental analysis) as outlined in journal guidelines . Experimental sections should include detailed protocols for key steps, such as the use of cold NH₄OH or concentrated HCl in DMF for cyclization .
Q. How can researchers confirm the structural identity of novel this compound compounds?
Structural confirmation relies on spectroscopic and analytical techniques:
- IR spectroscopy to identify functional groups (e.g., C=O at ~1630 cm⁻¹) .
- 1H/13C NMR to resolve aromatic protons and substituent environments (e.g., δ 3.37 ppm for CH₂ in triazolo-pyrimidinones) .
- X-ray crystallography for unambiguous confirmation, as demonstrated in studies of Dimroth rearrangement products . Journals often require full spectral data and purity assessments (e.g., HPLC) for novel compounds .
Q. What biological activities are associated with this compound scaffolds, and how are they evaluated?
this compound derivatives exhibit anticancer and antimicrobial activities. For instance, pyrazolo-pyrano-pyrimidinones show dose-dependent cytotoxicity against cancer cell lines (IC₅₀ values reported via MTT assays) . Antimicrobial evaluation typically involves agar diffusion or microdilution assays against bacterial/fungal strains . Researchers must standardize assays with positive controls (e.g., doxorubicin for cytotoxicity) and report statistical significance of results .
Advanced Research Questions
Q. How can mechanistic insights into this compound reactions (e.g., Dimroth rearrangements) guide synthetic optimization?
Acid- or base-catalyzed rearrangements, such as the Dimroth rearrangement of N⁴-acyl derivatives to triazolo-pyrimidinones, require monitoring intermediates via LC-MS or in-situ NMR . Kinetic studies (e.g., varying pH or temperature) can identify rate-limiting steps. For example, pyridinium chloride promotes cyclization in acidic media, while basic conditions trigger further rearrangement . Computational modeling (DFT) may aid in predicting regioselectivity.
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values for similar compounds) may arise from differences in assay conditions, cell lines, or compound purity. Researchers should:
- Compare protocols for cell culture (e.g., adherent vs. suspension cells) .
- Validate purity via chromatography and elemental analysis .
- Use structure-activity relationship (SAR) models to rationalize divergent results, such as the role of substituents (e.g., 4-methoxybenzyl groups enhancing solubility) .
Q. How can this compound derivatives be optimized for pharmacological applications without violating non-commercial constraints?
Focus on lab-scale optimization:
- Solubility enhancement : Introduce polar groups (e.g., piperazine in benzoimidazo-pyrimido-pyrimidinones) .
- Selectivity profiling : Use kinase inhibition assays to identify off-target effects (e.g., Pim1 kinase inhibition by pyrido-pyrimidinones) .
- Metabolic stability : Assess microsomal stability in vitro and identify metabolic hotspots via LC-HRMS .
Q. What advanced analytical techniques are critical for characterizing complex this compound derivatives?
- High-resolution mass spectrometry (HRMS) for exact mass determination of novel fused-ring systems .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in polycyclic derivatives .
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for crystalline solids .
Methodological Guidelines
Q. How should researchers design experiments to explore structure-activity relationships (SAR) in this compound derivatives?
- Systematic variation : Modify substituents at specific positions (e.g., C-6 or C-7) while keeping the core intact .
- Parallel synthesis : Use combinatorial chemistry to generate libraries (e.g., substituent screening via Suzuki coupling) .
- Data correlation : Employ multivariate analysis to link structural descriptors (e.g., logP, molar refractivity) with bioactivity .
Q. What are best practices for resolving low yields in this compound syntheses?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization steps .
- Solvent optimization : Switch from DMF to ionic liquids for temperature-sensitive reactions .
- Intermediate isolation : Purify reactive intermediates (e.g., methylthio precursors) to avoid side reactions .
Data Reporting Standards
Q. How should contradictory spectral data be addressed in publications?
Contradictions (e.g., conflicting NMR shifts) require re-evaluation of experimental conditions (deuteration level, pH) and comparison with literature precedents . Journals may request raw spectral files or independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
